(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride
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Overview
Description
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The tert-butyl group and the hydrochloride salt form enhance its stability and solubility, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting appropriate diamines with dihaloalkanes under controlled conditions.
Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the 2 and 6 positions of the piperazine ring. This can be done through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Addition of the Tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The tert-butyl group enhances its lipophilicity, allowing it to cross cell membranes and exert its effects intracellularly. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL (2R,6R)-REL-4-HYDROXY-2,6-DIMETHYLPIPERIDINE-1-CARBOXYLATE: Similar in structure but with a hydroxyl group at the 4-position.
(2R,6R)-REL-TERT-BUTYL 4-(HYDROXYMETHYL)-2,6-DIMETHYL-D6-PIPERIDINE-1-CARBOXYLATE: A deuterated analog used in isotope labeling studies.
Uniqueness
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable for applications requiring high purity and consistent performance.
Properties
Molecular Formula |
C11H23ClN2O2 |
---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1 |
InChI Key |
PVAVZZDGIKAUEL-VTLYIQCISA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1C(=O)OC(C)(C)C)C.Cl |
Canonical SMILES |
CC1CNCC(N1C(=O)OC(C)(C)C)C.Cl |
Origin of Product |
United States |
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